N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
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Description
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
Benzenesulfonamides have been synthesized and evaluated for their ability to inhibit key enzymes, such as kynurenine 3-hydroxylase, with compounds demonstrating high affinity and effectiveness in vitro and in vivo, thereby enabling the exploration of the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Antiproliferative and Anticancer Activity
Several studies have focused on synthesizing N-substituted benzenesulfonamide derivatives and evaluating their antiproliferative and anticancer activities. For example, N-(7-indazolyl)benzenesulfonamide derivatives were synthesized and showed potent antiproliferative activities toward L1210 murine leukemia cells, with specific derivatives identified as highly potent (L. Bouissane et al., 2006).
Enzyme Inhibition for Therapeutic Applications
Benzenesulfonamide derivatives have been explored for their inhibitory effects on various enzymes, such as carbonic anhydrase, demonstrating potent inhibitory activities and potential for therapeutic applications in conditions like glaucoma and obesity (A. Nocentini et al., 2016).
Novel Drug Development
Research into benzenesulfonamide derivatives has also led to the development of novel drugs with specific receptor antagonistic properties, such as selective 5-HT6 receptor antagonists with cognitive enhancing properties (W. Hirst et al., 2006), and nonsteroidal progesterone receptor antagonists for treating various diseases (Ayumi Yamada et al., 2016).
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-15-11-18(12-15)14-9-7-13(8-10-14)17-22(19,20)16-5-3-2-4-6-16/h2-10,15,17H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSIGKDGDJVOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.